4-Amino-N-(1-phenylcyclopentyl)benzamide
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Overview
Description
4-Amino-N-(1-phenylcyclopentyl)benzamide is an organic compound with the molecular formula C18H20N2O It is a benzamide derivative characterized by the presence of an amino group and a phenylcyclopentyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-phenylcyclopentyl)benzamide typically involves the condensation of 4-aminobenzoic acid with 1-phenylcyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1-phenylcyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the benzamide.
Reduction: Amines and other reduced forms.
Substitution: Halogenated benzamides and other substituted derivatives.
Scientific Research Applications
4-Amino-N-(1-phenylcyclopentyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-phenylcyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: A simpler benzamide derivative with similar chemical properties.
N-Phenylbenzamide: Another benzamide derivative with a phenyl group attached to the nitrogen atom.
4-Amino-N-(4-carbamoylphenyl)benzamide: A related compound with an additional carbamoyl group.
Uniqueness
4-Amino-N-(1-phenylcyclopentyl)benzamide is unique due to the presence of the phenylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
144146-38-3 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-amino-N-(1-phenylcyclopentyl)benzamide |
InChI |
InChI=1S/C18H20N2O/c19-16-10-8-14(9-11-16)17(21)20-18(12-4-5-13-18)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13,19H2,(H,20,21) |
InChI Key |
UXNZWKIWMDEUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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